molecular formula C21H24ClF2N3O2S B2710417 N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride CAS No. 1216788-19-0

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride

Cat. No.: B2710417
CAS No.: 1216788-19-0
M. Wt: 455.95
InChI Key: BTAWLLPYJXFZAM-UHFFFAOYSA-N
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Description

The compound N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride is a benzamide derivative featuring a 4,6-difluorobenzo[d]thiazole core, a 2-methoxybenzamide group, and a diethylaminoethyl side chain quaternized as a hydrochloride salt. Its structure combines a benzothiazole heterocycle with dual fluorine substitutions at the 4 and 6 positions, a methoxy group at the 2-position of the benzamide, and a hydrophilic diethylaminoethyl moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications .

The synthesis likely involves coupling 4,6-difluorobenzo[d]thiazol-2-amine with activated 2-methoxybenzoyl chloride, followed by alkylation with 2-(diethylamino)ethyl chloride hydrochloride. Similar pathways are documented for benzothiazole-amide derivatives, where halogenated benzothiazoles react with acyl chlorides or isothiocyanates to form amide bonds . The hydrochloride salt is introduced during final purification to improve stability and solubility .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O2S.ClH/c1-4-25(5-2)10-11-26(20(27)15-8-6-7-9-17(15)28-3)21-24-19-16(23)12-14(22)13-18(19)29-21;/h6-9,12-13H,4-5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAWLLPYJXFZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride is a synthetic compound that falls within the category of benzo[d]thiazole derivatives. Its unique structural characteristics suggest a potential for significant biological activity, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features several notable structural elements:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Difluorobenzo[d]thiazole : Enhances pharmacological properties through increased lipophilicity and potential interactions with biological targets.
  • Diethylamino group : Contributes to the compound's solubility and may influence its interaction with cellular membranes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer properties and enzyme inhibition. The following table summarizes key findings related to the biological activity of this compound and related compounds.

Compound NameStructural FeaturesBiological Activity
This compoundDifluorobenzo[d]thiazole, diethylamino groupAnticancer activity
N-(4,6-difluorobenzothiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochlorideSimilar amide structureAnticancer
4-(Diethylamino)-N-(4-fluorobenzothiazol-2-yl)butanamideContains a fluorobenzothiazoleAnticancer

The exact mechanism of action for this compound is still under investigation. However, studies suggest that it may inhibit key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Case Studies and Research Findings

  • Anticancer Activity : A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated a series of benzo[d]thiazole derivatives, highlighting their potential in inhibiting protein kinases associated with tumor growth. The results indicated that compounds structurally related to this compound exhibited promising anticancer activity against various cell lines .
  • Enzyme Inhibition : Another research effort focused on the inhibitory effects of similar compounds on various kinases. The findings suggested that modifications to the benzo[d]thiazole core could enhance selectivity and potency against specific cancer types .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles for derivatives containing the difluorobenzo[d]thiazole moiety. These properties may facilitate effective therapeutic concentrations in target tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole-amide derivatives. Key analogues and their comparative features are summarized below:

Compound Substituents Key Properties Biological/Physicochemical Notes
Target Compound (Hydrochloride) 4,6-difluorobenzo[d]thiazole; 2-methoxybenzamide; diethylaminoethyl (HCl salt) Enhanced solubility due to quaternary ammonium; potential CNS activity Hydrochloride salt improves water solubility; fluorine atoms may enhance metabolic stability .
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4n, ) 4,6-dichlorobenzo[d]thiazole; acetamide-linked isoquinoline High melting point (256.8°C); HPLC purity 93.2% Chlorine substituents increase lipophilicity; lower solubility compared to fluorine analogues .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () 5-chlorothiazole; 2,4-difluorobenzamide Crystalline structure with N–H∙∙∙N hydrogen bonds; inhibits PFOR enzyme Fluorine and chlorine enhance electron-withdrawing effects; hydrogen bonding stabilizes crystal packing .
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide () Diethylaminoethyl; indole-pyrrole-carboxamide (2S)-2-hydroxybutanedioate salt form; antitumor activity Salt form optimizes pharmacokinetics; diethylaminoethyl group aids cellular uptake .

Key Comparisons

Substituent Effects: Halogenation: The target compound’s 4,6-difluorobenzo[d]thiazole core contrasts with dichloro (e.g., 4n in ) or chloro-thiazole (e.g., ) analogues. Fluorine’s smaller size and electronegativity improve metabolic stability and reduce steric hindrance compared to bulkier halogens like chlorine . Methoxy vs.

Salt Forms and Solubility: The hydrochloride salt of the target compound increases aqueous solubility relative to non-ionic forms (e.g., neutral triazoles in ). Similar strategies are seen in , where a hydroxybutanedioate salt improves bioavailability.

Spectral and Crystallographic Data :

  • IR spectra of the target compound would likely show C=O stretching (~1660–1680 cm⁻¹) and N–H vibrations (~3150–3300 cm⁻¹), consistent with benzamide derivatives .
  • Unlike triazole-thiones (e.g., ), the target lacks tautomerism due to its rigid benzothiazole-amide structure, simplifying spectral interpretation.

Biological Activity: While direct data on the target compound’s activity is unavailable, structurally related compounds exhibit enzyme inhibition (e.g., PFOR inhibition in ) or antitumor effects (e.g., ).

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity and yield?

The synthesis involves multi-step organic reactions, including amide coupling, thiazole ring formation, and final hydrochloride salt preparation. Key considerations include:

  • Solvent selection : Dichloromethane or acetonitrile for intermediate steps to enhance solubility and reaction efficiency .
  • Temperature control : Room temperature for amide bond formation to minimize side reactions, with heating (60–80°C) for cyclization steps .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide formation .
  • Purification : Column chromatography or recrystallization (e.g., from methanol) to achieve >90% purity, monitored via HPLC .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and hydrogen bonding (e.g., NH signals at δ 7.20–10.68 ppm) .
  • Mass spectrometry (MS) : ESI–MS for molecular ion confirmation (e.g., [M+H]+ peaks matching theoretical values) .
  • HPLC : Purity assessment (e.g., 90.8–94.8% purity for analogous compounds) .
  • IR spectroscopy : Detection of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers address low yields during the final hydrochloride salt formation?

  • pH optimization : Adjust to acidic conditions (pH 4–5) using HCl gas or aqueous HCl to precipitate the salt .
  • Counterion exchange : Replace chloride with alternative anions (e.g., trifluoroacetate) for improved crystallinity .
  • Solvent evaporation : Slow removal under reduced pressure to enhance crystal formation .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological target interactions?

  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinities .
  • Molecular docking : Simulate interactions with enzymes (e.g., PFOR enzyme inhibition via amide conjugation, as seen in nitazoxanide analogs) .
  • MD simulations : Study solvation effects and stability in aqueous environments, leveraging the hydrochloride’s enhanced solubility .

Q. How can conflicting biological activity data across studies be systematically resolved?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Metabolic stability testing : Evaluate hepatic microsome degradation to account for pharmacokinetic variability .
  • Cross-study validation : Compare IC50 values under identical conditions (e.g., pH 7.4, 37°C) .

Q. What structural modifications enhance pharmacokinetic properties without compromising efficacy?

  • Functional group substitution : Replace methoxy with ethoxy groups to modulate lipophilicity (logP) .
  • Hydrolysis-resistant analogs : Introduce steric hindrance (e.g., bulky substituents on the benzamide) to reduce enzymatic degradation .
  • Prodrug strategies : Mask the diethylamino group with acetylated prodrugs for improved bioavailability .

Q. How does the hydrochloride salt form influence solubility and stability in pharmacological assays?

  • Solubility enhancement : The ionic form increases aqueous solubility (e.g., >10 mg/mL in PBS) for in vitro assays .
  • Stability assessment : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C for thermal stability) .
  • Hygroscopicity testing : Monitor moisture uptake under controlled humidity to prevent salt dissociation .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

StepSolventTemperatureCatalyst/YieldReference
Amide CouplingDichloromethaneRTEDCI/HOBt, 76%
Thiazole CyclizationAcetonitrile60°CK2CO3, 85%
Salt FormationMethanol/HClRT97%

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsFunctional GroupReference
1H NMRδ 7.52–7.94 (m, aromatic H)Benzothiazole
ESI–MSm/z 484.0 [M+H]+Molecular ion
IR1650 cm⁻¹ (C=O stretch)Amide bond

Notes

  • Advanced questions emphasize mechanistic and computational approaches, while basic questions focus on synthesis and characterization.
  • Methodological answers integrate multi-evidence insights (e.g., NMR from and DFT from ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.